molecular formula C16H33O3PS B14590885 Ethyl 2-(hexylsulfanyl)ethyl cyclohexylphosphonate CAS No. 61499-96-5

Ethyl 2-(hexylsulfanyl)ethyl cyclohexylphosphonate

Katalognummer: B14590885
CAS-Nummer: 61499-96-5
Molekulargewicht: 336.5 g/mol
InChI-Schlüssel: DWKWSXONGCUITG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(hexylsulfanyl)ethyl cyclohexylphosphonate is an organic compound that belongs to the class of phosphonates. Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is notable for its unique structure, which includes a cyclohexyl ring, an ethyl group, and a hexylsulfanyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(hexylsulfanyl)ethyl cyclohexylphosphonate typically involves the reaction of cyclohexylphosphonic dichloride with ethyl 2-(hexylsulfanyl)ethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(hexylsulfanyl)ethyl cyclohexylphosphonate can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phosphonate group can be reduced to form phosphine derivatives.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phosphine derivatives.

    Substitution: Various alkyl or aryl substituted phosphonates.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(hexylsulfanyl)ethyl cyclohexylphosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.

Wirkmechanismus

The mechanism of action of Ethyl 2-(hexylsulfanyl)ethyl cyclohexylphosphonate involves its interaction with molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. The hexylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 2-(methylsulfanyl)ethyl cyclohexylphosphonate
  • Ethyl 2-(butylsulfanyl)ethyl cyclohexylphosphonate
  • Ethyl 2-(octylsulfanyl)ethyl cyclohexylphosphonate

Uniqueness

Ethyl 2-(hexylsulfanyl)ethyl cyclohexylphosphonate is unique due to the presence of the hexylsulfanyl group, which provides distinct physicochemical properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

61499-96-5

Molekularformel

C16H33O3PS

Molekulargewicht

336.5 g/mol

IUPAC-Name

[ethoxy(2-hexylsulfanylethoxy)phosphoryl]cyclohexane

InChI

InChI=1S/C16H33O3PS/c1-3-5-6-10-14-21-15-13-19-20(17,18-4-2)16-11-8-7-9-12-16/h16H,3-15H2,1-2H3

InChI-Schlüssel

DWKWSXONGCUITG-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCSCCOP(=O)(C1CCCCC1)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.